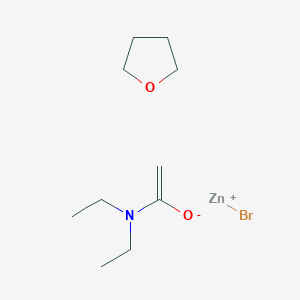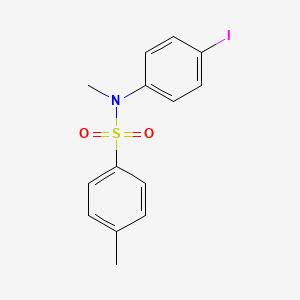![molecular formula C24H32O B14241533 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene CAS No. 439591-06-7](/img/structure/B14241533.png)
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene is an organic compound with the molecular formula C24H32O. It contains 58 bonds, including 26 non-hydrogen bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) bond . This compound is characterized by its complex structure, which includes an ethoxy group and a long octyl chain attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-octylphenyl and ethoxybenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. Common conditions include the use of palladium catalysts in a Suzuki coupling reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and efficiency.
Analyse Des Réactions Chimiques
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it may be used to study the interactions of aromatic compounds with biological systems.
Medicine: In medicinal chemistry, it can be used to develop new pharmaceuticals with specific properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate.
Molecular Targets: The specific molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethoxy-4-[2-(4-hexylphenyl)ethenyl]benzene and 1-ethoxy-4-[2-(4-decylphenyl)ethenyl]benzene share similar structural features but differ in the length of the alkyl chain.
Propriétés
Numéro CAS |
439591-06-7 |
|---|---|
Formule moléculaire |
C24H32O |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(20-18-23)25-4-2/h11-20H,3-10H2,1-2H3 |
Clé InChI |
IMPNCRWBBQEHTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)



![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)


